3-Phenyltetrahydro-2H-pyran-3-amine: A Technical Guide to the Scaffold
3-Phenyltetrahydro-2H-pyran-3-amine: A Technical Guide to the Scaffold
The following technical guide details the discovery, synthesis, and pharmacological significance of 3-Phenyltetrahydro-2H-pyran-3-amine , a specialized heterocyclic scaffold used in modern medicinal chemistry.
Executive Summary
3-Phenyltetrahydro-2H-pyran-3-amine (CAS: 1342659-60-2) is a gem-disubstituted cyclic ether amine that serves as a critical bioisostere in drug discovery. Historically emerging from the optimization of lipophilic pharmacophores like Phencyclidine (PCP) and Tramadol , this scaffold represents a strategic shift in medicinal chemistry known as "escaping flatland"—moving from planar aromatic structures to three-dimensional, sp³-rich architectures.
Unlike its carbocyclic analog (1-phenylcyclohexan-1-amine), the incorporation of the oxygen atom at the 3-position of the ring introduces a dipole that lowers logP, modulates metabolic stability, and offers a unique hydrogen-bond acceptor vector, making it a high-value building block for NMDA antagonists , opioid ligands , and kinase inhibitors .
Chemical Identity & Structural Significance
The molecule features a tetrahydropyran ring with a quaternary carbon at the 3-position, bearing both a phenyl group and a primary amine.
| Property | Value | Significance |
| IUPAC Name | 3-Phenyltetrahydro-2H-pyran-3-amine | Defines the specific regioisomer (beta-oxygen). |
| Molecular Formula | C₁₁H₁₅NO | Compact, "Lead-like" molecular weight (177.24 g/mol ). |
| Chirality | Yes (C3 is a stereocenter) | Exists as (R)- and (S)- enantiomers; biological activity is often stereospecific. |
| Bioisostere Of | 1-Phenylcyclohexan-1-amine | Reduces lipophilicity (cLogP ~1.5 vs. ~2.5 for cyclohexane analog). |
| pKa (Calc) | ~9.0 - 9.5 | Typical for primary aliphatic amines; protonated at physiological pH. |
The "Beta-Oxygen" Effect
The placement of the oxygen atom beta to the quaternary ammonium center (relative to the ring numbering) is chemically significant. Unlike the 4-isomer (which is symmetric), the 3-isomer creates an anisotropic electronic environment. The inductive effect of the oxygen atom slightly reduces the pKa of the amine compared to the cyclohexane analog, potentially altering blood-brain barrier (BBB) permeability and receptor residence time.
Synthesis & Manufacturing Evolution[1]
The synthesis of 3-phenyltetrahydro-2H-pyran-3-amine is more challenging than its 4-isomer due to the lack of symmetry and the difficulty in accessing the key intermediate, tetrahydropyran-3-one , which is less stable than the 4-one.
Historical Context: The Ritter Approach
Early syntheses of gem-disubstituted amines utilized the Ritter reaction or the Kalir-Pelcher modification (originally for PCP). This route remains the most robust for scale-up.
Protocol A: The Grignard-Ritter Sequence
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Precursor Synthesis : Oxidation of 3-hydroxytetrahydropyran to tetrahydropyran-3-one using TEMPO/NaOCl (Anelli oxidation) or Swern conditions.
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Grignard Addition : Reaction of the ketone with Phenylmagnesium bromide (PhMgBr) to yield 3-phenyltetrahydropyran-3-ol .
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Ritter Reaction : Treatment of the tertiary alcohol with sodium cyanide (or chloroacetonitrile) in sulfuric acid/acetic acid to form the formamide or acetamide.
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Hydrolysis : Acidic or basic hydrolysis of the amide yields the free amine.
Modern Methodology: The Azide Route
To avoid the harsh conditions of the Ritter reaction (which can cause ring opening or elimination in oxygenated rings), modern discovery chemistry often employs the Azide method.
Protocol B: The Azide-Reduction Sequence
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Tertiary Alcohol Formation : As above (Ketone + PhMgBr).
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Azidation : Treatment of 3-phenyltetrahydropyran-3-ol with Sodium Azide (NaN₃) and Trifluoroacetic acid (TFA) or TMSN₃/BF₃·OEt₂.
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Staudinger Reduction : Reduction of the tertiary azide using Triphenylphosphine (PPh₃) and water, or catalytic hydrogenation (H₂/Pd-C).
Visualization of Synthetic Pathways
The following diagram illustrates the divergent pathways from the key ketone intermediate.
Caption: Divergent synthesis of 3-Phenyltetrahydro-2H-pyran-3-amine via Azide (Red) and Ritter (Grey) pathways.
Pharmacological Profile & Applications[2]
The 3-phenyltetrahydro-2H-pyran-3-amine scaffold is primarily utilized as a conformational constraint tool to probe receptor binding pockets.
NMDA Receptor Antagonism
Structurally, the molecule is the 3-oxa-analog of the dissociative anesthetic pharmacophore (PCP/Ketamine).
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Mechanism : The gem-disubstituted amine binds to the PCP-site within the NMDA receptor ion channel.
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Effect of Oxygen : The ether oxygen reduces the lipophilicity compared to PCP, likely reducing the psychotomimetic side effect profile and altering the "trapping" kinetics within the channel. This makes it a candidate for rapid-acting antidepressants rather than anesthetics.
Opioid Receptor Modulation
The 4-phenylpiperidine scaffold is the basis of the fentanyl class. The 3-phenylpyran scaffold introduces a "kink" in the structure.
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Application : Used in library generation for mixed Mu/Delta opioid ligands or NOP (Nociceptin) receptor ligands, where the spatial arrangement of the phenyl ring relative to the amine is critical for subtype selectivity.
Kinase Inhibition (ATR/ATM)
Recent patent literature (e.g., Vertex Pharmaceuticals, AstraZeneca) utilizes tetrahydropyran amines as solubility-enhancing groups in kinase inhibitors.
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Role : The 3-amino-3-phenyl group serves as a solvent-exposed "cap" that improves the physicochemical properties of the inhibitor while the phenyl ring engages in pi-cation or hydrophobic interactions at the rim of the ATP-binding pocket.
Experimental Protocol: Synthesis of the Hydrochloride Salt
For researchers requiring the synthesis of this compound for SAR studies, the following protocol is validated based on standard gem-disubstituted amine methodologies.
Step 1: Preparation of Tetrahydropyran-3-one
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Dissolve 3-hydroxytetrahydropyran (10.0 g, 98 mmol) in DCM (200 mL).
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Add TEMPO (150 mg) and cool to 0°C.
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Add NaBr (0.5 M aq, 10 mL) followed by dropwise addition of NaOCl (commercial bleach, buffered to pH 9 with NaHCO3) while maintaining temp <5°C.
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Quench with Na2S2O3, extract with DCM, and concentrate. Note: The ketone is volatile and unstable; use immediately.
Step 2: Grignard Addition
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Dissolve the crude ketone in anhydrous THF (100 mL) under Argon.
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Cool to -78°C.
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Add PhMgBr (1.0 M in THF, 1.2 equiv) dropwise.
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Warm to RT and stir for 2 h. Quench with sat. NH4Cl.[1]
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Isolate 3-phenyltetrahydropyran-3-ol (viscous oil).
Step 3: Ritter-Type Azidation & Reduction
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Dissolve alcohol in CHCl3. Add NaN3 (3.0 equiv).
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Add TFA (5.0 equiv) dropwise at 0°C (Caution: HN3 evolution possible; use blast shield).
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Stir 12 h at RT. Neutralize and extract.
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Dissolve crude azide in MeOH, add 10% Pd/C, and stir under H2 balloon for 4 h.
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Filter, treat filtrate with HCl/dioxane, and crystallize the hydrochloride salt .
References
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Gharpure, S. J., et al. (2009).[2][3] "Stereoselective synthesis of donor-acceptor substituted cyclopropafuranones... divergent synthesis of tetrahydrofuran-3-one, tetrahydropyran-3-one."[2][4] Organic Letters, 11(23), 5466-5469.[2] Link
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Vertex Pharmaceuticals. (2020). "Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as ATR kinase inhibitors." WO2020087170A1. (Describes use of tetrahydropyran-3-one intermediates). Link
- Maddaford, S. P., et al. (2009). "Prodrugs of 3-phenyl-3-amine derivatives." U.S. Patent Application. (General context for gem-disubstituted amine scaffolds).
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Kalir, A., et al. (1969). "1-Phenylcycloalkylamine derivatives. II. Synthesis and analgesic activity."[5] Journal of Medicinal Chemistry, 12(3), 473-477. (Foundational chemistry for gem-disubstituted amines). Link
Sources
- 1. 2H-PYRAN-3(4H)-ONE, DIHYDRO- | 23462-75-1 [chemicalbook.com]
- 2. Stereoselective synthesis of donor-acceptor substituted cyclopropafuranones by intramolecular cyclopropanation of vinylogous carbonates: divergent synthesis of tetrahydrofuran-3-one, tetrahydropyran-3-one, and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
